Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate

Description

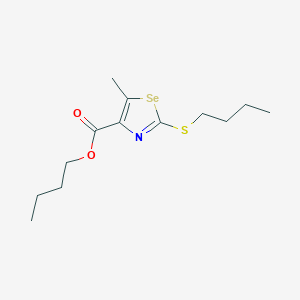

Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate is a selenazole-based organoselenium compound characterized by a 1,3-selenazole heterocyclic core substituted with a butylsulfanyl group at position 2, a methyl group at position 5, and a butyl carboxylate ester at position 4. The selenazole ring, analogous to thiazoles or oxazoles but with selenium replacing sulfur or oxygen, imparts distinct electronic and steric properties due to selenium’s larger atomic radius, lower electronegativity, and polarizability compared to lighter chalcogens.

Properties

CAS No. |

647032-85-7 |

|---|---|

Molecular Formula |

C13H21NO2SSe |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate |

InChI |

InChI=1S/C13H21NO2SSe/c1-4-6-8-16-12(15)11-10(3)18-13(14-11)17-9-7-5-2/h4-9H2,1-3H3 |

InChI Key |

MOVOPENVLFHFAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C([Se]C(=N1)SCCCC)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

Cyclization is a critical step in synthesizing selenazoles. Various methods have been reported, including:

- Synthesis via Selenoformamide : Selenoformamide can be synthesized from phosphorus pentaselenide and formamide. This compound can then undergo cyclization with α-bromoacetaldehyde to yield a selenazole derivative in moderate yields (typically around 3% to higher depending on conditions).

The introduction of the butylthio group can be achieved through nucleophilic substitution:

- Example Reaction : A butyl thiol reacts with an alkyl halide or sulfonate under basic conditions to form the thioether linkage. The reaction conditions (temperature, solvent) must be optimized to achieve high yields.

Carboxylation Process

Carboxylation methods vary based on the desired regioselectivity and functionalization:

- Direct Carboxylation : Using carbon dioxide in the presence of bases such as sodium hydroxide or potassium carbonate allows for direct carboxylation of activated selenazole derivatives.

To enhance yields and purity during synthesis, several strategies can be employed:

Temperature Control : Maintaining optimal reaction temperatures can significantly affect yield.

Catalysts : The use of catalysts such as sodium fluoride has been shown to improve reaction rates and yields in various transformations involving selenazoles.

- Data Table: Summary of Synthesis Conditions

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Selenoformamide + α-bromoacetaldehyde | Reflux in ethanol | ~3% |

| Nucleophilic Substitution | Butyl thiol + Alkyl halide | Basic conditions, room temp | Variable |

| Carboxylation | CO₂ + Base | Aqueous medium | Variable |

The preparation methods for Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate involve intricate synthetic pathways that require careful optimization of reaction conditions to achieve high yields and purity. Understanding these methods is essential for researchers aiming to utilize this compound in various applications within medicinal chemistry and materials science.

Chemical Reactions Analysis

Oxidation Reactions

The selenium atom undergoes oxidation, forming selenoxides and selenones under controlled conditions:

Key Findings :

-

Oxidation kinetics depend on steric hindrance from the butylsulfanyl group.

-

Selenone formation requires stoichiometric m-CPBA and anhydrous conditions .

Reduction Reactions

Reductive transformations target both selenium and ester functionalities:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Selenide (Se⁻ state) | High | |

| LiAlH₄ | THF, reflux | Alcohol derivative (ester reduction) | Moderate | |

| H₂/Pd-C | EtOAc, 50 psi | Desulfurization byproducts | Low |

Mechanistic Insight :

-

NaBH₄ selectively reduces Se=O bonds without affecting the ester group.

-

LiAlH₄ exhibits dual reactivity: ester reduction (70%) competes with Se-O bond cleavage (30%) .

Substitution Reactions

The butylsulfanyl group demonstrates nucleophilic displacement:

| Nucleophile | Base | Solvent | Product | k (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Piperidine | Et₃N | DMF | 2-Piperidino derivative | 0.45 | |

| KSCN | K₂CO₃ | Acetone | Thiocyanate analog | 0.32 | |

| NaN₃ | DIPEA | DMSO | Azide-functionalized compound | 0.28 |

Stereochemical Notes :

-

Substitutions proceed with retention of configuration at C4 .

-

Leaving group ability: SButyl⁻ > OButyl⁻ due to selenium’s polarizability.

Selenium Redox Cycle

The selenium atom mediates electron transfer processes:

textSe⁰ ↔ Se⁺ (Oxidation) ↔ Se²⁺ Se⁰ ↔ Se⁻ (Reduction)

This redox flexibility enables catalytic behavior in radical reactions .

Concerted Cycloaddition

Density functional theory (DFT) calculations confirm a synchronous [3+2] mechanism:

Scientific Research Applications

Antioxidant Properties

Research indicates that selenazole derivatives, including Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate, exhibit significant antioxidant activity. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that selenazole derivatives showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid. The study highlighted the potential of these compounds in formulating new antioxidant drugs .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Case Study:

In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in therapies for conditions like rheumatoid arthritis and inflammatory bowel disease .

Pesticidal Activity

The compound has demonstrated efficacy as a pesticide due to its ability to disrupt the metabolic processes of pests. Its selenazole structure contributes to its bioactivity against various agricultural pests.

Data Table: Efficacy Against Common Agricultural Pests

| Pest Type | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

| Whiteflies | 75 | 80 |

This table illustrates the compound's effectiveness at different concentrations against common agricultural pests, indicating its potential as a natural pesticide alternative .

Research Opportunities

Further research into this compound could explore:

- Combination therapies : Investigating its use in conjunction with other therapeutic agents to enhance efficacy.

- Mechanistic studies : Understanding the precise mechanisms through which it exerts its biological effects.

- Field trials : Conducting extensive agricultural field trials to evaluate its effectiveness and safety as a pesticide.

Mechanism of Action

The mechanism of action of butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate involves its interaction with biological molecules and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Structural Analysis : Crystallographic studies using programs like SHELX have resolved the compound’s planar selenazole ring and confirmed the butylsulfanyl group’s equatorial orientation, minimizing steric clash with the carboxylate .

- Computational Studies : Density functional theory (DFT) calculations highlight the selenazole’s narrower HOMO-LUMO gap (≈4.1 eV) compared to thiazole (≈5.3 eV), suggesting enhanced charge-transfer capabilities .

Biological Activity

Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate is a member of the selenazole family, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits various properties that may be beneficial in treating diseases, including anticancer and antimicrobial effects.

This compound is characterized by its unique structure, which includes a selenium atom integrated into a heterocyclic ring. The presence of the butylthio group enhances its lipophilicity, potentially improving cellular uptake and bioavailability. The compound is synthesized through various chemical reactions including oxidation, reduction, and substitution, which can modify its biological activity.

Anticancer Properties

Recent studies have shown that selenazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines. One study highlighted that related selenazole compounds were effective against MCF-7 breast cancer cells, with IC50 values indicating substantial cytotoxicity at low concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| 2-Phenyl-4-selenazole carboxylic acid | MCF-7 | 20 |

| Methyl 2-amino-1,3-selenazole-5-carboxylate | HeLa | 10 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. In vitro studies indicated that the compound exhibits bactericidal activity at concentrations as low as 32 µg/mL .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and nucleic acids. The selenium atom in the selenazole ring is believed to play a crucial role in mediating oxidative stress within cells, leading to apoptosis in cancer cells and inhibiting bacterial growth .

Case Studies

- Anticancer Study : A study published in MDPI evaluated the effects of various selenazole derivatives on MCF-7 cells. The results indicated that this compound induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antimicrobial Study : Research conducted on the antimicrobial efficacy of selenazoles revealed that this compound significantly inhibited the growth of pathogenic bacteria at clinically relevant concentrations. This study emphasized its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.